molecular formula C13H16N2OS B11938186 2(3H)-Benzoxazolethione, 3-(1-piperidinylmethyl)- CAS No. 6169-76-2

2(3H)-Benzoxazolethione, 3-(1-piperidinylmethyl)-

Katalognummer: B11938186
CAS-Nummer: 6169-76-2
Molekulargewicht: 248.35 g/mol
InChI-Schlüssel: RGXKSWQEHRALRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2(3H)-Benzoxazolethione, 3-(1-piperidinylmethyl)- is a heterocyclic compound that features a benzoxazolethione core with a piperidinylmethyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzoxazolethione, 3-(1-piperidinylmethyl)- typically involves the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Analyse Chemischer Reaktionen

Types of Reactions

2(3H)-Benzoxazolethione, 3-(1-piperidinylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the piperidinylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2(3H)-Benzoxazolethione, 3-(1-piperidinylmethyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2(3H)-Benzoxazolethione, 3-(1-piperidinylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(1-piperidinylmethyl)-1,3-benzoxazol-2(3H)-one
  • Pyrido[2,3-d]pyrimidin-5-one derivatives
  • Piperidine derivatives

Uniqueness

2(3H)-Benzoxazolethione, 3-(1-piperidinylmethyl)- is unique due to its specific combination of a benzoxazolethione core and a piperidinylmethyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

6169-76-2

Molekularformel

C13H16N2OS

Molekulargewicht

248.35 g/mol

IUPAC-Name

3-(piperidin-1-ylmethyl)-1,3-benzoxazole-2-thione

InChI

InChI=1S/C13H16N2OS/c17-13-15(10-14-8-4-1-5-9-14)11-6-2-3-7-12(11)16-13/h2-3,6-7H,1,4-5,8-10H2

InChI-Schlüssel

RGXKSWQEHRALRO-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CN2C3=CC=CC=C3OC2=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.